molecular formula C15H27N3O4 B8427493 Tert-butyl 4-[(tert-butoxycarbonyl)hydrazono]piperidine-1-carboxylate

Tert-butyl 4-[(tert-butoxycarbonyl)hydrazono]piperidine-1-carboxylate

Cat. No.: B8427493
M. Wt: 313.39 g/mol
InChI Key: XMUKSDXYIZPZAZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(tert-butoxycarbonyl)hydrazono]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H27N3O4 and its molecular weight is 313.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H27N3O4

Molecular Weight

313.39 g/mol

IUPAC Name

tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate

InChI

InChI=1S/C15H27N3O4/c1-14(2,3)21-12(19)17-16-11-7-9-18(10-8-11)13(20)22-15(4,5)6/h7-10H2,1-6H3,(H,17,19)

InChI Key

XMUKSDXYIZPZAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (2 g, 10 mmol, 1 eq) in toluene (50 mL) was added tert-butyl carbazate (1.3 g, 10 mmol, 1 eq). The contents were stirred at 70° C. for 17 h. Precipitate was formed upon cooling down to rt. Filtration of the heterogeneous mixture gave a white solid (2.3 g). The filtrate was concentrated to dryness and triturated with ether carefully to collect another crop of solid (400 mg). The two solid product crops were combined (2.7 g, 85%) and used directly in the next step. 1H-NMR (CH3CN-d3) δ 8.11 (s, 1H), 3.49 (m, 4H), 2.34 (m, 4H), 1.47 (s, 9H), 1.45 (s, 9H); LCMS RT=3.04 min; [M+Na]+=336.1.
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Synthesis routes and methods II

Procedure details

Reaction scheme 1 shows that the compounds of formula I can be, for example, prepared starting from 4-oxo-piperidine-1-carboxylic acid tert-butyl ester which is reacted in a first reaction step with tert-butylcarbazate to give 4-(tert-Butoxycarbonyl-hydrazono)-piperidine-1-carboxylic acid tert-butyl ester (starting compound A7). Compound A7 is reduced with, for example, the boran tetrahydrofurane complex to give 4-(N′-tert-Butoxycarbonyl-hydrazino)-piperidine-1-carboxylic acid tert-butyl ester (starting compound A6). Treatment of compound A6 with concentrated hydrochloric acid results in the formation of piperidin-4-yl-hydrazine dihydrochloride (starting compound A5).
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Synthesis routes and methods III

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